
N-Phenyl-1H-pyrrole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-1H-pyrrole-2-sulfonamide: is an organic compound characterized by a pyrrole ring substituted with a phenyl group at the nitrogen atom and a sulfonamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method involves the reaction of 1H-pyrrole-2-sulfonyl chloride with aniline under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the aniline to form N-Phenyl-1H-pyrrole-2-sulfonamide.
1H-pyrrole-2-sulfonyl chloride+aniline→this compound
-
Direct Sulfonation: : Another method involves the direct sulfonation of N-phenylpyrrole using sulfonating agents like chlorosulfonic acid or sulfur trioxide. This method requires careful control of reaction conditions to avoid over-sulfonation or degradation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-Phenyl-1H-pyrrole-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.
-
Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
-
Substitution: : The compound can participate in various substitution reactions, particularly at the phenyl ring. Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-Phenyl-1H-pyrrole-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity.
Medicine
Medicinally, this compound derivatives have shown promise as antimicrobial and anticancer agents. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making these compounds potential candidates for antibiotic development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical modifications makes it suitable for creating a wide range of colorants with different properties.
Mécanisme D'action
The mechanism by which N-Phenyl-1H-pyrrole-2-sulfonamide exerts its effects often involves the inhibition of enzyme activity. The sulfonamide group can form strong interactions with the active sites of enzymes, blocking substrate access and thereby inhibiting the enzyme’s function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where enzyme inhibition can disrupt vital cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-Phenyl-1H-pyrrole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
N-Phenyl-1H-pyrrole-2-sulfonyl chloride: Precursor to N-Phenyl-1H-pyrrole-2-sulfonamide, with a sulfonyl chloride group.
Uniqueness
This compound is unique due to its combination of a phenyl group and a sulfonamide group on the pyrrole ring. This combination imparts specific chemical properties, such as increased stability and the ability to participate in a wide range of chemical reactions. Its sulfonamide group also provides significant biological activity, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H10N2O2S |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
N-phenyl-1H-pyrrole-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c13-15(14,10-7-4-8-11-10)12-9-5-2-1-3-6-9/h1-8,11-12H |
Clé InChI |
RZHRDTYQQDQAFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



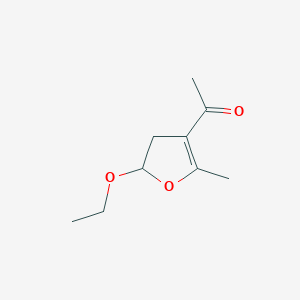
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
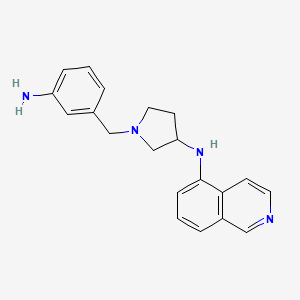




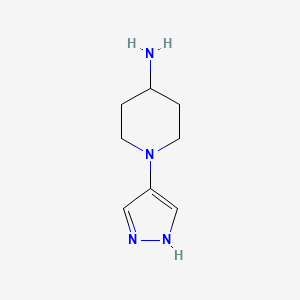
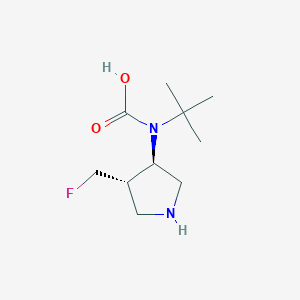
![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)
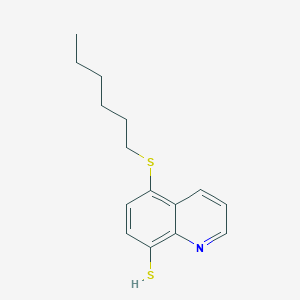
![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)

